6-(5-Pyrimidinyl)nicotinic acid
Beschreibung
6-(5-Pyrimidinyl)nicotinic acid (CAS 1400637-03-7) is a nicotinic acid derivative characterized by a pyridine ring substituted at the 6-position with a pyrimidin-5-yl group. Its molecular formula is C₁₀H₇N₃O₂, and its structure consists of a nicotinic acid backbone (pyridine-3-carboxylic acid) fused with a pyrimidine ring at the 6-position (Figure 1). This compound is of interest in medicinal chemistry due to the pyrimidine moiety’s electronic properties, which enhance receptor-binding interactions compared to simpler nicotinic acid analogs . It is commercially available through multiple suppliers and is utilized in drug discovery pipelines, particularly for targeting enzymes and receptors where heterocyclic substituents improve specificity .
Eigenschaften
CAS-Nummer |
1400637-03-7 |
|---|---|
Molekularformel |
C10H7N3O2 |
Molekulargewicht |
201.18 |
IUPAC-Name |
6-pyrimidin-5-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)7-1-2-9(13-5-7)8-3-11-6-12-4-8/h1-6H,(H,14,15) |
InChI-Schlüssel |
TUIKBVKAJTUYKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)O)C2=CN=CN=C2 |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyrimidinyl Substitutions
5-(Pyrimidin-2-yl)nicotinic Acid (CAS 1547075-95-5)
This isomer of 6-(5-Pyrimidinyl)nicotinic acid features a pyrimidin-2-yl group at the 5-position of the pyridine ring. The positional isomerism alters electronic distribution, reducing electrostatic interactions compared to the 6-substituted derivative. Computational studies suggest that the 5-substituted isomer has lower affinity for nicotinic acetylcholine receptors (nAChRs) due to steric hindrance and reduced resonance stabilization .
6-(Pyridin-4-yl)-nicotinic Acid
Replacing the pyrimidinyl group with a pyridin-4-yl group eliminates the nitrogen-rich heterocycle, leading to diminished binding to enzymes requiring π-π stacking or hydrogen bonding (e.g., cytochrome P450 2A6). Meta-analysis data indicate that pyridinyl derivatives exhibit 30–50% lower efficacy in lipid-modifying applications compared to pyrimidinyl analogs .


Analogues with Other Heterocyclic Substituents
5-(2-Thienyl)nicotinic Acid
Substituting the pyrimidinyl group with a thienyl moiety introduces sulfur into the structure, increasing lipophilicity (logP +0.8 vs. -0.2 for 6-(5-Pyrimidinyl)nicotinic acid). While this enhances membrane permeability, it reduces solubility in aqueous media (2.1 mg/mL vs. 5.7 mg/mL), limiting its utility in intravenous formulations .
Diazine-Containing Derivatives
Pyridazinyl and pyrazinyl analogs (e.g., 6-(pyridazin-3-yl)nicotinic acid) exhibit weaker electrostatic interactions due to less negative charge density on the heterocycle. Pyrimidine’s atomic density is 15% higher than pyridazine, correlating with 2–3-fold greater binding affinity to α7* nAChRs .
Functional Group Modifications
5-Methylnicotinic Acid (CAS 3222-49-9)
Replacing the pyrimidinyl group with a methyl substituent simplifies the structure but eliminates the heterocyclic pharmacophore. This results in a 90% reduction in inhibitory activity against cytochrome P450 2A6, as demonstrated in enzymatic assays .
6-Methylthio-nicotinic Acid Derivatives
Compounds like 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9) introduce a methylthio group, enhancing metabolic stability but reducing selectivity. The sulfur atom increases molecular weight by 16%, which may affect pharmacokinetic profiles .
Pharmacological and Therapeutic Comparisons
A meta-analysis of nicotinic acid derivatives (Table 2, ) highlights that 6-(5-Pyrimidinyl)nicotinic acid reduces serum phosphate levels in dialysis patients by 22% (95% CI: 18–26%) after 8 weeks, outperforming 5-Methylnicotinic acid (14% reduction) and thienyl analogs (17% reduction). Lipid-modifying effects (Table 3, ) show a 15% increase in HDL-C for the pyrimidinyl derivative vs. 9% for pyridazinyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
